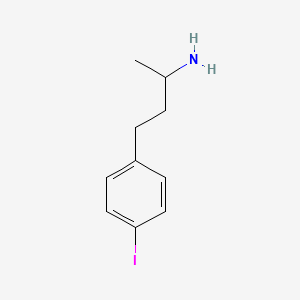

4-(4-Iodophenyl)butan-2-amine

Description

Contextualization of the Iodophenyl Moiety in Organic Synthesis

The presence of an iodophenyl group, specifically a phenyl ring substituted with an iodine atom, significantly influences a molecule's chemical reactivity and potential applications. In organic synthesis, the carbon-iodine bond is a versatile functional group. Iodine's status as a heavy halogen makes it an excellent leaving group in nucleophilic substitution reactions. solubilityofthings.com Furthermore, the iodophenyl moiety is a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Notably, iodinated aromatic compounds are common substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The use of aryl iodides in copper-catalyzed amination reactions is also a well-established method for forming N-aryl bonds. beilstein-journals.org The iodophenyl group can, therefore, be considered a synthetic handle, allowing for the late-stage functionalization of a molecule to create diverse analogues for research and development.

Significance of Amine Functionalities in Advanced Chemical Structures

The amine functional group is one of the most prevalent in medicinal chemistry and materials science. rsc.org Its basicity is a primary physicochemical property, allowing for the formation of salts which can enhance water solubility—a crucial factor in pharmaceutical formulation. The protonated amino group can also form a cationic center, which is often essential for binding to biological targets like receptors and enzymes through electrostatic interactions and hydrogen bonding. rsc.org

Beyond its role in biological interactions, the amine group is a key nucleophile in organic synthesis. It readily participates in reactions such as acylation, alkylation, and reductive amination, enabling the construction of more complex chemical structures. rsc.org The butan-2-amine substructure, in particular, is found in various chemical entities, including some herbicides and drug candidates, highlighting its relevance in applied chemistry. frontiersin.org The synthesis of chiral amines, including those with the butan-2-amine framework, is an active area of research, with methods like biocatalytic reductive amination being developed to achieve high enantioselectivity. frontiersin.orgresearchgate.net

Scope of the Academic Research Review

This review focuses on the chemical compound 4-(4-Iodophenyl)butan-2-amine. Given the limited direct research on this specific molecule, this article will explore its chemical nature by examining its structural components and drawing parallels with closely related, well-documented compounds. The discussion will encompass probable synthetic pathways, the chemical significance of the 4-iodophenyl and butan-2-amine moieties, and the potential areas of academic and industrial research where this compound could be of interest.

The research applications of substituted butan-2-amines are varied, often serving as intermediates in the synthesis of more complex molecules for pharmaceutical and materials science research. smolecule.com The introduction of an iodophenyl group, as seen in this compound, offers intriguing possibilities for further chemical modification and for studying structure-activity relationships. For instance, the iodine atom can serve as a site for introducing radiolabels for imaging studies or as a point of attachment for other functional groups through cross-coupling reactions. smolecule.com In medicinal chemistry, the replacement of a phenyl group with an iodophenyl group is a known bioisosteric strategy, which can modulate a compound's metabolic stability, lipophilicity, and biological activity. ucl.ac.ukcambridgemedchemconsulting.comnih.gov Therefore, this compound can be viewed as a valuable building block for creating libraries of compounds for screening in drug discovery and materials science.

Chemical Data and Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄IN | cymitquimica.com |

| Molecular Weight | 275.13 g/mol | cymitquimica.com |

| Common Precursor | 4-Phenylbutan-2-one (for the non-iodinated analogue) | rsc.org |

| Related Hydrochloride Salt CAS Number | 1798750-75-0 | sigmaaldrich.com |

Potential Synthetic Pathways

While specific literature on the synthesis of this compound is scarce, its synthesis can be logically inferred from established methods for preparing analogous 4-aryl-butan-2-amines. A common and effective strategy is the reductive amination of the corresponding ketone, in this case, 4-(4-iodophenyl)butan-2-one (B1374213).

This transformation can be achieved through various methods:

Catalytic Hydrogenation: The ketone can be reacted with ammonia (B1221849) in the presence of a metal catalyst (such as palladium on carbon or Raney nickel) under a hydrogen atmosphere.

Enzymatic Reductive Amination: Biocatalytic methods using enzymes like reductive aminases (AspRedAm) have been shown to be effective for converting 4-phenylbutan-2-one to the corresponding amine with high stereoselectivity. It is plausible that such enzymatic systems could be adapted for the iodinated substrate.

Chemical Reducing Agents: The ketone can be converted to an imine or oxime intermediate, which is then reduced to the amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The precursor, 4-(4-iodophenyl)butan-2-one, can be synthesized via several routes, including Friedel-Crafts acylation or through multi-step sequences involving aldol (B89426) condensation followed by selective hydrogenation, as demonstrated for other 4-aryl-2-butanones. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14IN |

|---|---|

Molecular Weight |

275.13 g/mol |

IUPAC Name |

4-(4-iodophenyl)butan-2-amine |

InChI |

InChI=1S/C10H14IN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 |

InChI Key |

LHYSUCZCJVTCKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)I)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Iodophenyl Butan 2 Amine and Its Precursors

Established Synthetic Pathways for Aryl Iodides in Amine Synthesis

The synthesis of aryl-substituted amines like 4-(4-Iodophenyl)butan-2-amine fundamentally depends on the effective creation of precursors, particularly the iodinated aromatic ring.

Halogenation Reactions and Iodination Strategies

The introduction of iodine to an aromatic ring is a critical step in forming the 4-iodophenyl moiety. This is typically achieved through electrophilic aromatic substitution. Unlike chlorination and bromination, direct iodination with molecular iodine (I₂) is often slow and reversible. To overcome this, activating agents or more potent iodine sources are employed.

A common strategy involves the use of an oxidizing agent to generate a more powerful electrophile, such as the iodonium (B1229267) ion (I⁺). masterorganicchemistry.com Various reagent systems can accomplish this transformation. For instance, reacting an aromatic compound with iodine in the presence of an oxidizing agent like nitric acid or a combination of hydrogen peroxide and sulfuric acid is an effective method. chemistrysteps.comyoutube.com

Another widely used reagent is N-Iodosuccinimide (NIS), which provides an electrophilic source of iodine and can be used under mild conditions, often in the presence of an acid catalyst. chemistrysteps.comorganic-chemistry.org For electron-rich aromatic systems, these reactions can proceed efficiently.

An alternative approach for the synthesis of aryl iodides involves the Sandmeyer-type reaction, starting from an arylamine. The amine is first converted to a diazonium salt, which is then treated with an iodide salt, such as potassium iodide, to introduce the iodine atom. A more recent, metal-free method involves the direct conversion of arylhydrazines to aryl iodides using molecular iodine in a suitable solvent like DMSO. acs.orgnih.govresearchgate.net In this process, iodine serves a dual role as both an oxidant and the iodinating agent. acs.orgnih.gov

Table 1: Common Reagents for Aromatic Iodination

| Reagent System | Description |

|---|---|

| I₂ / HNO₃ | Iodine with nitric acid as an oxidizing agent to form the I⁺ electrophile. youtube.com |

| I₂ / H₂O₂ / H₂SO₄ | A mixture of iodine, hydrogen peroxide, and sulfuric acid provides an acidic and oxidizing environment. youtube.com |

| N-Iodosuccinimide (NIS) | A mild and effective source of electrophilic iodine, often used with an acid catalyst. chemistrysteps.comorganic-chemistry.org |

| ICl | Iodine monochloride is a more reactive iodinating agent than molecular iodine. chemistrysteps.com |

| Aryldiazonium Salt + KI | A classic method where an amino group is converted to a diazonium salt and then displaced by iodide. |

| Arylhydrazine + I₂ | A metal-free method where arylhydrazine is oxidized and iodinated in one pot. acs.orgnih.gov |

Coupling Reactions for Aryl-Alkyl Linkages

Creating the bond between the 4-iodophenyl group and the butan-2-amine side chain is a pivotal step that can be achieved through various cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org While the Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is a cornerstone for C-C bond formation, the Buchwald-Hartwig amination is particularly relevant for the direct formation of C-N bonds. organic-chemistry.org

In the context of synthesizing this compound, a Suzuki-Miyaura coupling could be envisioned between a boronic acid derivative of the butane (B89635) side-chain and 1,4-diiodobenzene (B128391). Alternatively, a precursor like 4-iodobenzaldehyde (B108471) could be coupled with a suitable organometallic reagent.

The Buchwald-Hartwig amination offers a more direct route to arylamines by coupling an aryl halide (like 1,4-diiodobenzene or a protected 4-iodoaniline) with an amine. acs.orgnih.gov This reaction class has seen significant development, with a wide array of phosphine (B1218219) ligands engineered to improve reaction scope and efficiency, allowing for the coupling of even complex and functionalized substrates. nih.gov A plausible synthetic route could involve the coupling of an aryl halide with a protected form of butan-2-amine.

Table 2: Key Palladium-Catalyzed Reactions for Synthesis

| Reaction Name | Coupling Partners | Bond Formed | Relevance to Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Organoboron Reagent | C-C | Can be used to attach the butane side-chain to the iodinated phenyl ring. acs.org |

| Heck Reaction | Aryl Halide + Alkene | C-C | Could form a butenylphenyl precursor, which is then reduced to the final product. |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Enables the direct formation of the bond between the aryl ring and the amine nitrogen. acs.orgorganic-chemistry.orgnih.gov |

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and economically viable alternative to palladium-based methods for forming C-N bonds. nih.govbohrium.com These reactions typically involve the coupling of an aryl halide with an amine, often requiring high temperatures and stoichiometric amounts of copper.

Modern advancements have led to the development of more efficient copper-catalyzed amination protocols that operate under milder conditions with catalytic amounts of copper. bohrium.comnih.gov These improved systems often utilize specific ligands to facilitate the catalytic cycle. Copper catalysis can be applied to a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, and other nitrogen-containing heterocycles. nih.govmdpi.com This methodology could be employed to couple a suitable amine with the 4-iodophenyl precursor to construct the target molecule. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The amine group in this compound is located at a stereocenter. Therefore, producing enantiomerically pure versions of this compound requires stereoselective synthetic methods.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.comwikipedia.org After the desired stereochemistry is set, the auxiliary is removed, yielding the chiral product. This is a robust and reliable strategy for asymmetric synthesis. thieme-connect.com

A highly effective method for the asymmetric synthesis of chiral primary amines involves the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary. rsc.orgnih.gov The synthesis typically proceeds through the following steps:

Imine Formation: The chiral tert-butanesulfinamide is condensed with a ketone, in this case, 4-(4-iodophenyl)butan-2-one (B1374213), to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The bulky tert-butylsulfinyl group effectively shields one face of the imine, forcing the reducing agent (e.g., a borohydride (B1222165) reagent) to attack from the less hindered face. This results in a highly diastereoselective formation of the corresponding sulfinamide.

Auxiliary Cleavage: The sulfinyl group is readily cleaved under acidic conditions to afford the desired chiral primary amine with high enantiomeric purity. rsc.org

This approach provides access to either enantiomer of the target amine by simply choosing the (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary. rsc.orgresearchgate.net

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-bis(2-aminophenyl)-2-(4-iodophenyl)butane-1,4-dione |

| 1-(2,5-dimethoxy-4-iodophenyl)-propan-2-amine (DOI) |

| 1,4-diiodobenzene |

| 4-iodobenzaldehyde |

| 4-(4-iodophenyl)butan-2-one |

| (R)-tert-butanesulfinamide |

| (S)-tert-butanesulfinamide |

| N-Iodosuccinimide (NIS) |

| Iodine monochloride |

Asymmetric Catalysis in Amination Reactions

The enantioselective synthesis of chiral amines, such as this compound, is of paramount importance, and asymmetric catalysis offers the most efficient route to these valuable compounds. The primary strategy involves the asymmetric reductive amination of the corresponding prochiral ketone, 4-(4-iodophenyl)butan-2-one. This transformation can be achieved through several catalytic systems, including biocatalysis and metal-based catalysis.

Biocatalytic approaches, utilizing enzymes like transaminases (TAs) or reductive aminases (RedAms), are particularly powerful due to their high enantioselectivity and mild reaction conditions. nih.gov Although direct studies on the amination of 4-(4-iodophenyl)butan-2-one are not extensively documented in the reviewed literature, compelling data from analogous substrates, such as 4-phenyl-2-butanone, provide a strong proof-of-concept.

For instance, one-pot enzyme cascades have been developed for the asymmetric synthesis of chiral amines from corresponding racemic secondary alcohols, which proceed via a ketone intermediate. nih.gov In the case of 4-phenyl-2-butanol, the system uses an alcohol dehydrogenase (ADH) to oxidize the alcohol to 4-phenyl-2-butanone, which is then aminated by a transaminase. nih.gov Both (S)- and (R)-selective TAs have been successfully employed, demonstrating that either enantiomer of the resulting amine can be accessed. nih.gov For example, using the (S)-selective TA from Halomonas elongata (HEWT) for the amination of 4-phenyl-2-butanone resulted in good molar conversion (up to 75%), while an (R)-selective TA from Thermomyces stellatus (TsRTA) could also be used. nih.gov

Similarly, reductive aminases have shown effectiveness in the asymmetric synthesis of primary amines from ketones. NfRedAm, a reductive aminase, catalyzed the amination of 4-phenyl-2-butanone, yielding the corresponding (R)-amine with moderate to good conversion (44–76%) and moderate enantiomeric excess (40–96%). york.ac.uk These enzymatic methods are attractive as they often operate in aqueous buffer systems at or near ambient temperature. nih.gov

Beyond biocatalysis, chemo-catalytic asymmetric reductive amination represents a viable alternative. These reactions typically involve the in-situ formation of an imine from the ketone and an ammonia (B1221849) source, which is then asymmetrically reduced. liv.ac.uk This process faces several challenges, including the unfavorable equilibrium of imine formation and potential catalyst poisoning by the amine substrate or product. liv.ac.uk Despite these hurdles, highly efficient catalysts, such as those based on iridium complexes with chiral ligands, have been developed for the asymmetric hydrogenation of imines. liv.ac.uk A one-pot protocol using an iridium catalyst with a chiral diamine ligand and a chiral phosphate (B84403) anion has proven effective for the amination of various ketones. liv.ac.uk

| Enzyme System | Substrate | Amine Donor | Product Configuration | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (S)-selective Transaminase (HEWT) | 4-Phenyl-2-butanone | Isopropylamine (IPA) | (S)-4-phenylbutan-2-amine | up to 75% | Not specified | nih.gov |

| (R)-selective Transaminase (TsRTA) | 4-Phenyl-2-butanone | Isopropylamine (IPA) | (R)-4-phenylbutan-2-amine | up to 53% | Not specified | nih.gov |

| Reductive Aminase (NfRedAm) | 4-Phenyl-2-butanone | Ammonia | (R)-4-phenylbutan-2-amine | 44-76% | 40-96% | york.ac.uk |

Advanced Synthetic Strategies

The 4-(4-iodophenyl)butane scaffold is a versatile platform for constructing more complex molecules, owing to its distinct functional handles that can be manipulated through advanced synthetic methods like orthogonal synthesis and multicomponent reactions.

Multicomponent Reactions Towards Analogues

Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. researchgate.net MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them powerful tools in drug discovery and organic synthesis. researchgate.netnih.gov

While direct synthesis of this compound via an MCR is not straightforward, its precursors and structural analogues can be accessed through these advanced reactions. For example, imine-based MCRs like the Strecker or Petasis reactions could be employed. nih.gov A hypothetical Petasis (borono-Mannich) reaction could involve the condensation of 4-iodobenzaldehyde, an amine, and a vinyl boronic acid to generate a variety of allylic amine analogues.

More concretely, the iodophenylbutane scaffold itself can be incorporated into subsequent reactions to build complex heterocyclic systems. A notable example is the synthesis of novel benzo researchgate.netcymitquimica.comazepino[3,2-b]indol-12-ones from a 1,4-bis(2-aminophenyl)-2-(4-iodophenyl)butane-1,4-dione derivative. thieme-connect.com In this strategy, the diketone, which contains the core 2-(4-iodophenyl)butane structure, undergoes a base-catalyzed oxidative cyclization. thieme-connect.com This reaction proceeds through an initial intramolecular imine formation, followed by an oxidation and a final nucleophilic attack and oxidation sequence to yield the complex polycyclic aromatic product. thieme-connect.com This demonstrates how the iodophenylbutane scaffold can serve as a key building block in advanced, tandem reactions that lead to novel and structurally sophisticated analogues.

Reactivity and Transformation of 4 4 Iodophenyl Butan 2 Amine

Reactivity of the Amine Functionality

The primary amine group (—NH₂) is a key site of nucleophilicity and basicity, owing to the lone pair of electrons on the nitrogen atom. ncert.nic.in This allows it to participate in a wide array of chemical reactions.

As a potent nucleophile, the amine group readily attacks electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine of 4-(4-Iodophenyl)butan-2-amine can undergo both alkylation and acylation, which are fundamental transformations for modifying amine groups. ncert.nic.in

Alkylation: In this reaction, the amine reacts with alkyl halides in a nucleophilic substitution reaction. edu.krd For instance, treatment with an alkyl halide (R-X) would lead to the formation of a secondary amine, followed by potential further alkylation to yield tertiary amines and even quaternary ammonium (B1175870) salts. ncert.nic.in However, controlling the extent of alkylation can be challenging. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a mixture of mono-, di-, and tri-alkylated products, a phenomenon known as polyalkylation. youtube.com Using a large excess of the initial amine can favor mono-alkylation.

Acylation: A more controlled and synthetically useful reaction is acylation. ncert.nic.in Primary and secondary amines react readily with acylating agents like acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form amides. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the acid byproduct (HCl). Unlike alkylation, the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This deactivation prevents further acylation, allowing for the clean formation of the mono-acylated product. chemicalbook.com

Table 1: Comparison of Alkylation and Acylation of the Amine Group

| Reaction Type | Reagent Example | Product Type | Key Features |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Prone to polyalkylation; product is often more reactive than the starting material. |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Generally stops after mono-acylation; product is less reactive, preventing further reaction. chemicalbook.com |

Nucleophilic Reactions

Derivatization for Conjugation and Linker Attachment

The amine functionality serves as a critical handle for attaching this compound to other molecules, such as peptides, proteins, or labeling agents. This is typically achieved through acylation chemistry. By reacting the amine with a bifunctional linker that possesses an acyl chloride or an activated ester (like an NHS ester) on one end and a different reactive group on the other, the molecule can be prepared for conjugation.

For example, a linker with an NHS ester can react with the amine to form a stable amide bond. The other end of the linker could then be used for attachment to a biomolecule. This strategy is foundational in the development of probes and targeted therapeutic agents. The iodophenyl moiety is particularly valuable in this context, as it can be used for radioiodination, allowing the conjugated molecule to be tracked or used for radiotherapy. researchgate.net

Diazotization is the reaction of a primary amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. ncert.nic.in The outcome of this reaction is highly dependent on whether the amine is aromatic or aliphatic.

Aromatic Amines: Primary aromatic amines form relatively stable arenediazonium salts at low temperatures (0–5 °C). edu.krdorganic-chemistry.org These salts are exceptionally versatile synthetic intermediates.

Aliphatic Amines: In contrast, the diazonium salts derived from primary aliphatic amines are notoriously unstable. organic-chemistry.orglibretexts.org They decompose rapidly, even at low temperatures, to release nitrogen gas (N₂) and generate a highly reactive carbocation. organic-chemistry.org

Since this compound is a primary aliphatic (aralkyl) amine, its diazotization would not yield a stable diazonium salt. Instead, it would lead to the formation of a secondary carbocation at the C2 position of the butyl chain. This carbocation would then undergo a mixture of subsequent reactions, including:

Substitution: Reaction with water to form an alcohol (4-(4-Iodophenyl)butan-2-ol).

Elimination: Loss of a proton to form alkenes (e.g., 4-(4-Iodophenyl)but-1-ene and 4-(4-Iodophenyl)but-2-ene).

Rearrangement: Potential hydride shifts to form a more stable carbocation, leading to a complex mixture of rearranged products.

This lack of selectivity generally renders the diazotization of simple aliphatic amines synthetically impractical for specific transformations. libretexts.org However, specialized methods using aprotic conditions may offer alternative reaction pathways. acs.org

The primary amine group can be oxidized by various reagents. The specific products formed depend on the oxidant and reaction conditions. Potential oxidation pathways for a primary amine like that in this compound include:

Oxidation to Imines: Mild oxidizing agents can convert the primary amine to the corresponding imine.

Oxidation to Oximes or Nitro Compounds: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or certain peroxy acids, can lead to further oxidation to form oximes or nitroalkanes.

Metabolic Oxidation: In a biological context, amine-containing drugs are often metabolized by cytochrome P450 enzymes. This can involve N-hydroxylation to form a hydroxylamine (B1172632) (R-NHOH) or N-dealkylation. nih.gov Further oxidation can lead to nitroso or nitro compounds. nih.gov

Reactivity of the Iodophenyl Moiety

The carbon-iodine (C-I) bond on the phenyl ring is another key site of reactivity. Aryl iodides are prized substrates in organic synthesis, particularly for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov

The general scheme for these reactions involves the oxidative addition of the aryl iodide to a low-valent transition metal catalyst (commonly palladium or copper), followed by transmetalation with a coupling partner and reductive elimination to yield the product. wikipedia.org

Table 2: Potential Cross-Coupling Reactions of the Iodophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst Example | Product Type |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ | Biaryl or Aryl-alkene |

| Heck | Alkene | Pd(OAc)₂ | Aryl-substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | Di- or Tri-arylamine |

| Ullmann | Alcohol, Thiol, or Amine | Copper (Cu) | Aryl Ether, Thioether, or Amine |

Furthermore, the iodophenyl group serves as a precursor for radio-iodination. Stable iodine can be readily exchanged with radioactive isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I), a critical process for developing radiopharmaceuticals for diagnostic imaging (PET, SPECT) or targeted radiotherapy. researchgate.net The reactivity can also be harnessed in photocatalyzed reactions, such as intramolecular cyclizations, demonstrating the versatility of the C-I bond under various energetic inputs. rsc.org

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

The carbon-iodine (C-I) bond in this compound is the primary site for transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. wikipedia.orgwikipedia.org

Heck Reaction: The Heck reaction facilitates the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.orgscirp.org This reaction allows for the extension of the aromatic core, introducing vinyl groups that can be further manipulated.

Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming a bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the aryl iodide. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orgorganic-chemistry.org The use of this compound in a Sonogashira reaction would yield an arylalkyne, a valuable synthon for pharmaceuticals, organic materials, and natural products. wikipedia.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. wikipedia.org

Negishi Reaction: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, enabling the formation of C-C bonds between sp², sp³, and sp carbon atoms. wikipedia.org For this compound, a Negishi coupling could introduce alkyl, vinyl, or other aryl groups, offering a direct route to complex molecular scaffolds. nih.govresearchgate.net Organozinc reagents are more reactive than their organoboron or organotin counterparts, often leading to faster reaction times. wikipedia.org

Table 1: Typical Conditions for Cross-Coupling Reactions of Aryl Iodides This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

| Reaction | Catalyst | Co-catalyst / Ligand | Base | Solvent |

|---|---|---|---|---|

| Heck | Pd(OAc)₂, Pd/C | PPh₃, Phosphine (B1218219) Ligands | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | THF, DMF, Toluene |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | Phosphine Ligands (e.g., dppe, XPhos) | Not required | THF, DMF, Dioxane |

Halogen-Bonding Interactions and their Influence on Supramolecular Assembly

Beyond covalent transformations, the iodine atom of this compound can participate in significant non-covalent interactions, specifically halogen bonding (XB). Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., an electron-rich atom like N, O, or S). acs.org

The iodine atom, being large and polarizable, is an excellent halogen bond donor. richmond.edu The C-I bond creates a region of positive electrostatic potential, the σ-hole, on the halogen atom opposite to the covalent bond. researchgate.net This electrophilic cap can interact strongly with electron-rich sites on adjacent molecules. richmond.edu These interactions are highly directional, often with a C–I···A (where A is the acceptor) angle close to 180°, which allows for the precise construction of larger, ordered structures in the solid state. acs.org

In the case of this compound, the iodine atom can act as a halogen bond donor, while the nitrogen atom of the amine group can act as a halogen bond acceptor or as a hydrogen bond donor. This dual functionality allows for the formation of complex supramolecular assemblies, such as one-dimensional chains or higher-order networks. jyu.finih.gov The interplay between halogen bonding and traditional hydrogen bonding can be used to control the self-assembly process and engineer materials with specific properties. beilstein-journals.orgtamuc.edu

Table 2: Characteristics of Iodine-Mediated Halogen Bonds

| Feature | Description |

|---|---|

| Strength | Can range from weak (5 kJ/mol) to strong (>100 kJ/mol), comparable to or stronger than hydrogen bonds. |

| Directionality | Highly directional, with R-I···Acceptor angles typically between 160-180°. acs.org |

| Donor Atom | The iodine atom acts as the electrophilic halogen bond donor. |

| Acceptor Atoms | Typically Lewis basic atoms such as N, O, S, or even other halogens. |

| Influence | Drives molecular self-assembly, crystal engineering, and recognition in biological systems. tamuc.educheminst.ca |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction typically proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For an SNAr reaction to be favorable, two main conditions must be met:

The aromatic ring must be electron-deficient. This is usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. fishersci.fiiscnagpur.ac.in

The leaving group must be able to depart effectively.

In this compound, the butan-2-amine substituent is an alkyl group, which is considered an electron-donating group. This group increases the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, standard SNAr reactions are generally not a viable pathway for the functionalization of this compound.

Furthermore, while the C-I bond is the weakest among the carbon-halogen bonds, the reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack and the formation of the stabilized carbanion, not the departure of the leaving group. The high electronegativity of fluorine is more effective at stabilizing the negative charge of the Meisenheimer intermediate through an inductive effect. iscnagpur.ac.in

Applications in Advanced Chemical Synthesis As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-(4-Iodophenyl)butan-2-amine allows for its integration into complex molecular architectures through sequential or one-pot reactions.

Nitrogen-containing heterocycles are core structures in many biologically active compounds and functional materials. kit.edurasayanjournal.co.in The primary amine of this compound serves as a key nucleophile for constructing these ring systems. For instance, it can be used in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings such as pyridines, pyrazoles, or indoles. rasayanjournal.co.innih.gov

The general strategy involves the formation of an imine or enamine intermediate, followed by an intramolecular cyclization. nih.gov The reaction conditions can be tailored to favor specific heterocyclic systems. The presence of the 4-iodophenyl group is generally well-tolerated in these cyclization reactions and remains available for subsequent functionalization, for example, via palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of various nitrogen-containing heterocycles often relies on transition metal catalysts, such as gold or copper, to facilitate the cyclization of aminoalkyne precursors. nih.gov While not a direct precursor, the principles of using primary amines for heterocycle synthesis are well-established. scholaris.cabeilstein-journals.org

Table 1: Potential Synthetic Routes to Heterocycles from Aminoalkanes

| Heterocycle Class | General Reactants | Typical Conditions |

| Pyridines | Dicarbonyl compounds, Aminoalkynes | Metal catalysis (e.g., Au, Cu), high temperature |

| Pyrroles | α-Halo ketones (Paal-Knorr synthesis) | Base, solvent |

| Indoles | Ketones/aldehydes (Fischer indole (B1671886) synthesis) | Acid catalyst, heat |

| Quinoxalines | o-Phenylenediamines and 1,2-dicarbonyls | Acid or base catalysis |

This table presents generalized synthetic methods for forming nitrogen-containing heterocycles where a primary amine is a key reactant.

The construction of polycyclic frameworks can be achieved by leveraging both the amine and the iodophenyl functionalities of this compound. One potential approach is an intramolecular Heck reaction, where the iodine atom on the phenyl ring acts as a leaving group in a palladium-catalyzed cyclization onto a double bond introduced via the amine functionality.

Another strategy involves using the amine to build an initial heterocyclic ring, followed by a second cyclization that incorporates the phenyl ring. For example, the synthesis of a tetrahydroisoquinoline scaffold can be achieved through methods like the Pictet-Spengler reaction, which involves the cyclization of a phenylethylamine derivative with an aldehyde or ketone. cardiff.ac.uk While this compound is not a phenylethylamine, analogous acid-catalyzed hydroamination/cyclization strategies could potentially be developed to form related polycyclic structures. cardiff.ac.uk The synthesis of complex, polycyclic alkaloids often involves such intramolecular cyclization strategies. cardiff.ac.uk

Chemical Probes and Ligands for Molecular Recognition Studies (Methodological Focus)

The 4-iodophenyl moiety is a particularly useful feature for the design of chemical probes and ligands. It can serve as a "heavy atom" for X-ray crystallography, a site for radiolabeling, or a handle for further chemical modification.

The design of effective chemical probes requires careful consideration of several factors to ensure high affinity and selectivity for the target biomolecule. researchgate.netnih.gov When incorporating an iodophenyl group, specific design principles apply. The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding site, which can enhance binding affinity and specificity.

Furthermore, the iodine atom provides a site for late-stage functionalization. For example, Sonogashira or Suzuki cross-coupling reactions can be used to attach reporter groups (like fluorophores) or other pharmacophoric elements. nih.gov The design of such probes often starts with a known ligand, which is then modified to include the iodophenyl group and a reactive or reporter group. frontiersin.org

Table 2: Design Principles for Iodophenyl-Based Chemical Probes

| Principle | Rationale | Example Application |

| Target Selectivity | To ensure the probe interacts specifically with the protein of interest. researchgate.net | Modifying the butan-2-amine scaffold to match the target's pharmacophore. |

| Halogen Bonding | The iodine atom can act as a halogen bond donor to improve binding affinity. | Positioning the iodophenyl group to interact with a Lewis basic residue in the binding pocket. |

| Bioorthogonal Handle | The C-I bond can be used for specific chemical reactions (e.g., Stille or Sonogashira coupling). | Attaching a fluorophore or biotin (B1667282) tag for visualization or pull-down experiments. |

| Structural Rigidity/Flexibility | The butyl chain provides flexibility, which can be constrained to optimize binding. | Introducing cyclic constraints into the butyl chain to reduce conformational entropy upon binding. |

| Cell Permeability | For intracellular targets, the probe must be able to cross the cell membrane. | Balancing hydrophilicity and lipophilicity of the overall molecule. |

SAR and QSAR studies are essential for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies would involve systematically modifying the structure and correlating these changes with their biological effects. nih.govacs.org

A typical SAR study would involve synthesizing a library of analogues where the amine, the butyl chain, and the iodophenyl ring are modified. For example, the amine could be acylated or alkylated, the butyl chain could be shortened, lengthened, or rigidified, and the iodine could be replaced with other halogens or functional groups. The activity of these analogues would then be tested in a relevant biological assay.

QSAR studies take this a step further by using statistical methods to correlate the physicochemical properties of the molecules with their biological activity. d-nb.infobjbms.org For iodophenyl-containing compounds, relevant descriptors might include the size and polarizability of the iodine atom, the lipophilicity (logP) of the molecule, and various electronic and steric parameters. nih.govacs.org The goal is to develop a mathematical model that can predict the activity of unsynthesized analogues, thereby guiding further synthetic efforts. d-nb.inforesearchgate.net

Table 3: General Workflow for a QSAR Study

| Step | Description |

| 1. Data Set Selection | A series of structurally related compounds with measured biological activity is chosen. |

| 2. Descriptor Calculation | Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. |

| 3. Model Development | A statistical method (e.g., Multiple Linear Regression, Partial Least Squares) is used to build a mathematical model relating the descriptors to the activity. d-nb.info |

| 4. Model Validation | The predictive power of the model is assessed using internal (e.g., cross-validation) and external validation techniques. d-nb.info |

| 5. Interpretation and Prediction | The model is used to understand the key structural features for activity and to predict the activity of new compounds. |

Computational chemistry plays a crucial role in modern drug discovery and ligand design. nih.govopenmedicinalchemistryjournal.com For ligands derived from this compound, computational methods can be used to predict their binding mode and affinity for a target protein.

Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a receptor. openmedicinalchemistryjournal.com This can help to visualize how the iodophenyl group and other parts of the molecule interact with the protein's binding site. Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding, providing a more quantitative prediction of affinity. openmedicinalchemistryjournal.com These computational tools allow for the virtual screening of large libraries of potential ligands, prioritizing those with the most promising predicted binding for synthesis and experimental testing. nih.gov

Table 4: Common Computational Methods in Ligand Design

| Method | Purpose | Key Information Provided |

| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. openmedicinalchemistryjournal.com | Binding orientation, key interactions (e.g., hydrogen bonds, halogen bonds). |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time. | Stability of the binding pose, conformational changes. |

| Free Energy Perturbation (FEP) | Calculates the relative binding free energy between two ligands. | Accurate prediction of changes in affinity due to small structural modifications. |

| MM/PBSA & MM/GBSA | Estimates the binding free energy of a ligand to a protein. openmedicinalchemistryjournal.com | Prediction of binding affinity, identification of key energetic contributions. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-(4-Iodophenyl)butan-2-amine. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the amine protons. The protons on the iodinated benzene (B151609) ring typically appear as a characteristic AA'BB' system due to the para-substitution. The aliphatic protons of the butyl chain exhibit chemical shifts and splitting patterns dictated by their proximity to the amine and the aromatic ring. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration-dependent. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would show four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons) and four signals for the aliphatic carbons in the butylamine (B146782) side chain. The carbon attached to the iodine atom (C-I) is significantly influenced by the halogen's electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted data based on typical chemical shifts for similar structural motifs.

| Atom Number | Structure Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | -CH₃ | ~ 1.1-1.3 (doublet) | ~ 23-26 |

| 2 | -CH(NH₂) | ~ 3.0-3.3 (multiplet) | ~ 48-52 |

| 3 | -CH₂- | ~ 1.6-1.8 (multiplet) | ~ 40-43 |

| 4 | Ar-CH₂- | ~ 2.6-2.8 (multiplet) | ~ 30-33 |

| 5, 9 | Ar-CH (ortho to CH₂) | ~ 7.0-7.2 (doublet) | ~ 130-132 |

| 6, 8 | Ar-CH (ortho to I) | ~ 7.6-7.8 (doublet) | ~ 137-139 |

| 7 | Ar-C-I | N/A | ~ 90-93 |

| 10 | Ar-C-CH₂ | N/A | ~ 140-143 |

| - | -NH₂ | ~ 1.5-2.5 (broad singlet) | N/A |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the butyl chain (e.g., H1↔H2, H2↔H3, H3↔H4). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each carbon atom that bears protons by correlating the known ¹H signals to their corresponding ¹³C signals. For instance, the proton signal at ~1.1-1.3 ppm would correlate with the carbon signal at ~23-26 ppm, assigning them to the methyl group (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com HMBC is crucial for connecting different fragments of the molecule. Key correlations would include the link from the benzylic protons (H4) to the aromatic quaternary carbons (C7 and C10) and the adjacent aromatic carbons (C5/C9), confirming the attachment of the butyl chain to the iodophenyl ring.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | H1 (-CH₃) | H2 (-CH) | Connectivity of methyl and methine groups. |

| H2 (-CH) | H3 (-CH₂-) | Connectivity of the aliphatic chain. | |

| H3 (-CH₂-) | H4 (Ar-CH₂-) | Connectivity of the aliphatic chain. | |

| H5/H9 (Ar-H) | H6/H8 (Ar-H) | Connectivity within the aromatic ring. | |

| HSQC | H1 (~1.2 ppm) | C1 (~24 ppm) | Direct C-H bond of the methyl group. |

| H2 (~3.1 ppm) | C2 (~50 ppm) | Direct C-H bond of the amine-bearing methine. | |

| H4 (~2.7 ppm) | C4 (~31 ppm) | Direct C-H bond of the benzylic methylene. | |

| H5/H9 (~7.1 ppm) | C5/C9 (~131 ppm) | Direct C-H bonds on the aromatic ring. | |

| HMBC | H4 (Ar-CH₂-) | C10, C5/C9 | Attachment of the butyl chain to the ring. |

| H1 (-CH₃) | C2, C3 | Position of the methyl group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound, analysis in positive ion mode would target the protonated molecule, [M+H]⁺. The precise mass measurement distinguishes the compound's formula from other potential structures with the same nominal mass.

Molecular Formula: C₁₀H₁₄IN

Monoisotopic Mass: 275.0171 u

Expected [M+H]⁺ Ion: C₁₀H₁₅IN⁺

Calculated m/z for [M+H]⁺: 276.0244

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions provide valuable information about the molecule's structure. For aliphatic amines, a characteristic fragmentation is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.org

Key Predicted Fragmentation Pathways:

α-Cleavage: Loss of a propyl group from the C2-C3 bond to yield a stable iminium ion.

Benzylic Cleavage: Cleavage of the C3-C4 bond, leading to the formation of a tropylium-like ion or an iodobenzyl cation.

Loss of Ammonia (B1221849): Elimination of neutral ammonia (NH₃) from the protonated molecular ion.

Table 3: Predicted MS/MS Fragments for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |

|---|---|---|---|

| 276.0244 | 259.0012 | NH₃ | [C₁₀H₁₂I]⁺ |

| 276.0244 | 217.9514 | C₄H₁₀N | [C₆H₄I]⁺ (Iodophenyl cation) |

| 276.0244 | 149.0708 | C₆H₄I | [C₄H₁₂N]⁺ (Butan-2-aminium) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, a primary amine, the IR spectrum is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. orgchemboulder.com Other key absorptions include C-H stretches for both the aromatic ring and the aliphatic chain, N-H bending vibrations, and aromatic C=C stretching. orgchemboulder.comwpmucdn.com The C-I stretch typically appears in the far-infrared region and may be weak.

Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations and the aromatic ring system.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 (two bands, medium) | 3300 - 3500 (weak) |

| C-H Stretch (aromatic) | Ar-H | 3000 - 3100 (medium-weak) | 3000 - 3100 (strong) |

| C-H Stretch (aliphatic) | -CH₃, -CH₂-, -CH- | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1580 - 1650 (medium-strong) | Weak or inactive |

| C=C Stretch (aromatic) | Aromatic Ring | 1450 - 1600 (multiple bands, medium) | 1580 - 1610 (strong) |

| N-H Wag | Primary Amine (-NH₂) | 660 - 910 (broad, strong) | Very weak |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

A thorough review of scientific literature and chemical databases reveals a notable absence of specific chiroptical data for this compound. Chiroptical spectroscopy, which includes techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD), is essential for characterizing chiral molecules and determining the purity of their enantiomeric forms. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

For a chiral amine like this compound, one would expect that its enantiomers, (R)-4-(4-Iodophenyl)butan-2-amine and (S)-4-(4-Iodophenyl)butan-2-amine, would exhibit equal and opposite optical rotation and CD spectra. This data is crucial for:

Determining Specific Rotation ([α]D): A fundamental property of a chiral compound, measured using a polarimeter.

Analyzing Circular Dichroism Spectra: Provides detailed information about the stereochemical environment of chromophores within the molecule.

Calculating Enantiomeric Excess (ee): Quantifies the purity of a sample containing a mixture of enantiomers.

While general methods for determining the enantiomeric purity of chiral amines are well-established, including derivatization followed by NMR spectroscopy or chiral chromatography, specific applications of chiroptical spectroscopy to this particular compound have not been reported. Consequently, detailed research findings and data tables on the chiroptical properties of this compound cannot be provided at this time.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods model the distribution of electrons and are used to determine molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is particularly effective for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. For 4-(4-Iodophenyl)butan-2-amine, DFT studies could be employed to model various transformations, such as N-acylation or reactions at the aromatic ring. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction products and optimize experimental conditions. jmchemsci.com

For instance, a hypothetical DFT study on the N-acetylation of this compound with acetyl chloride would involve optimizing the geometries of the reactants, the tetrahedral intermediate, the transition states, and the final products. The resulting energy profile would reveal the favorability and kinetics of the reaction.

Table 1: Hypothetical DFT-Calculated Energies for the N-Acetylation of this compound This table is illustrative and does not represent published experimental or computational data.

| Species | Relative Energy (kcal/mol) |

| Reactants (Amine + Acetyl Chloride) | 0.00 |

| Transition State 1 | +12.5 |

| Tetrahedral Intermediate | -5.2 |

| Transition State 2 | +8.7 |

| Products (Amide + HCl) | -15.3 |

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). For this compound, the HOMO is expected to be localized primarily on the amine group's nitrogen atom, indicating its nucleophilicity. The LUMO would likely be distributed across the iodophenyl ring, suggesting its susceptibility to nucleophilic attack under certain conditions.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule. youtube.comwalisongo.ac.id These maps are color-coded to show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). youtube.com In an ESP map of this compound, the area around the nitrogen atom of the amine group would exhibit a negative potential, confirming its role as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, the hydrogen atoms on the amine group would show a positive potential, making them hydrogen bond donors. The iodine atom, due to its polarizability, can also exhibit regions of positive potential (a "sigma-hole"), making it a potential site for halogen bonding interactions. mdpi.com

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can model the interaction of a small molecule like this compound with a larger biological macromolecule, such as a protein or a nucleic acid, or its behavior in a solvent. nih.gov

An MD simulation could be initiated by docking the compound into the active site of a target protein. The simulation would then track the trajectories of all atoms in the system, providing insights into the stability of the binding pose, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or the ligand upon binding. nih.gov The root-mean-square deviation (RMSD) of the ligand's position over the simulation time is often calculated to assess binding stability. A low and stable RMSD value suggests a stable binding mode.

Cheminformatics Approaches for Analog Design and Property Prediction

Cheminformatics combines computer and information science to address problems in chemistry. These approaches are invaluable for designing new molecules with desired properties and for screening large databases of compounds to identify potential drug candidates.

Structure-based virtual screening (SBVS) is a computational technique used to identify potential ligands for a specific biological target with a known three-dimensional structure. frontiersin.orgscispace.com The process involves docking a library of compounds into the target's binding site and scoring their predicted binding affinity. nih.gov

If this compound were identified as a hit compound for a particular protein, SBVS could be used to find analogs with potentially improved binding. A virtual library of compounds structurally similar to this compound would be docked into the protein's active site. The compounds would then be ranked based on their docking scores, which estimate the binding energy. frontiersin.orgplos.org The top-ranking compounds would be prioritized for synthesis and experimental testing.

Table 2: Illustrative Results from a Structure-Based Virtual Screen for Analogs This table is illustrative and does not represent published experimental or computational data.

| Compound ID | Structure Modification | Docking Score (kcal/mol) | Key Interactions |

| Parent Compound | This compound | -7.5 | H-bond with Asp120 |

| Analog-001 | -I replaced with -Br | -7.3 | H-bond with Asp120 |

| Analog-002 | -I replaced with -CF3 | -8.1 | H-bond with Asp120, Hydrophobic contact with Leu85 |

| Analog-003 | Butan-2-amine replaced with propan-2-amine | -6.9 | H-bond with Asp120 |

Ligand-based Pharmacophore Modeling (Methodological Focus)

When the 3D structure of a biological target is unknown, ligand-based methods are employed. mdpi.com Ligand-based pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific target. pharmacophorejournal.comnih.gov

To create a pharmacophore model based on this compound, a set of known active and inactive molecules would be required. The model would abstract the key chemical features, such as hydrogen bond donors (the -NH2 group), hydrogen bond acceptors (the nitrogen atom), hydrophobic regions (the butyl chain), and aromatic rings (the phenyl group). nih.govbiointerfaceresearch.com This 3D arrangement of features serves as a query to search large compound databases for novel molecules that match the pharmacophore and are therefore likely to be active. pharmacophorejournal.com The process typically involves generating multiple possible models and validating them to find the one that best distinguishes between active and inactive compounds. biointerfaceresearch.com

Future Directions and Emerging Research Avenues for 4 4 Iodophenyl Butan 2 Amine

The chemical compound 4-(4-Iodophenyl)butan-2-amine, while established in certain applications, holds significant potential for future research and development. Its unique structure, featuring a chiral amine center and a reactive aryl iodide moiety, makes it a versatile platform for synthetic innovation, materials science, and biomedical probe development. Emerging research is poised to explore new catalytic syntheses, novel chemical transformations, and interdisciplinary applications.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Iodophenyl)butan-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A key precursor, 4-(4-Iodophenyl)butan-2-one (CAS 918540-55-3), can be reduced to the amine via reductive amination. For example, using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate under acidic conditions (e.g., methanol/acetic acid) yields the target amine. Alternative routes may involve nucleophilic substitution of a halogenated intermediate (e.g., 4-(4-Iodophenyl)-2-bromobutane) with ammonia. Reaction optimization, such as temperature control (0–25°C) and stoichiometric ratios of reducing agents, is critical to minimize side products like secondary amines or unreacted ketone .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer :

- 1H NMR : Expect a triplet for the CH2 group adjacent to the amine (δ ~2.5–3.0 ppm) and aromatic protons as a doublet (δ ~7.3–7.7 ppm).

- 13C NMR : The iodine substituent deshields the aromatic carbons (δ ~90–100 ppm for C-I coupling).

- IR : N-H stretching (3300–3500 cm⁻¹) confirms the amine.

Contradictions in data (e.g., unexpected splitting in NMR) may arise from stereochemical or conformational effects. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) can resolve ambiguities .

Q. How does the iodine substituent affect the compound’s solubility and purification strategies?

- Methodological Answer : The hydrophobic 4-iodophenyl group reduces aqueous solubility. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Solubility in polar aprotic solvents (e.g., DMF or DMSO) facilitates reactions requiring harsh conditions. Monitoring by TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) ensures purity .

Advanced Research Questions

Q. What strategies are recommended for resolving racemic mixtures of this compound, and what chiral analytical methods validate enantiopurity?

- Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation using enantiopure acids (e.g., (R)- or (S)-mandelic acid), as demonstrated for structurally similar amines . Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) or polarimetry ([α]D measurements) confirms enantiopurity. Circular dichroism (CD) spectroscopy provides additional stereochemical validation .

Q. In medicinal chemistry, how can this compound serve as a precursor for radiopharmaceuticals or imaging agents?

- Methodological Answer : The iodine atom can be isotopically labeled (e.g., ¹²³I or ¹²⁵I) for SPECT imaging. For example, coupling the amine to tropane derivatives (e.g., DaTSCAN analogs) creates ligands for dopamine transporter imaging. Radiolabeling protocols require strict control of reaction pH and temperature to prevent deiodination .

Q. How does the 4-iodophenyl group influence the compound’s electronic properties in catalytic or materials science applications?

- Methodological Answer : The iodine’s strong electron-withdrawing effect enhances electrophilic aromatic substitution reactivity. In materials science, the heavy atom effect facilitates applications in OLEDs (e.g., as a hole-transport layer). DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) can model charge-transfer properties .

Q. What computational approaches optimize QSAR studies for this compound’s biological activity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and Hammett constants (σ) account for iodine’s steric and electronic effects. Molecular docking (AutoDock Vina) against targets (e.g., enzymes in ) predicts binding affinities. Validation via in vitro assays (e.g., enzyme inhibition) bridges computational and experimental data .

Q. What methodologies assess the stability of this compound under varying pH and light conditions?

- Methodological Answer : Accelerated stability studies (ICH guidelines) involve storing the compound at 40°C/75% RH or under UV light. Degradation products (e.g., deiodinated analogs) are identified via LC-MS/MS. Buffered solutions (pH 1–13) reveal pH-dependent decomposition pathways. Protective measures include amber glass storage and inert atmospheres .

Data Contradiction Analysis

- Synthetic Yield Discrepancies : Variations in reductive amination yields (e.g., 70–95%) may stem from ketone purity or reducing agent activity. Reproducibility requires strict control of moisture and oxygen levels .

- Spectroscopic Ambiguities : Overlapping signals in NMR (e.g., aromatic vs. amine protons) necessitate deuterated solvents (DMSO-d6) and relaxation delay adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.